Liproxstatin-1

Catalog No.
S533266
CAS No.
950455-15-9
M.F
C19H21ClN4
M. Wt
340.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Liproxstatin-1

CAS Number

950455-15-9

Product Name

Liproxstatin-1

IUPAC Name

N-[(3-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine

Molecular Formula

C19H21ClN4

Molecular Weight

340.8 g/mol

InChI

InChI=1S/C19H21ClN4/c20-15-5-3-4-14(12-15)13-22-18-19(8-10-21-11-9-19)24-17-7-2-1-6-16(17)23-18/h1-7,12,21,24H,8-11,13H2,(H,22,23)

InChI Key

YAFQFNOUYXZVPZ-UHFFFAOYSA-N

SMILES

C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2

Solubility

Soluble in DMSO

Synonyms

Liproxstatin-1

Canonical SMILES

C1CNCCC12C(=NC3=CC=CC=C3N2)NCC4=CC(=CC=C4)Cl

Isomeric SMILES

C1CNCCC12C(=NC3=CC=CC=C3N2)NCC4=CC(=CC=C4)Cl

Description

The exact mass of the compound Liproxstatin-1 is 340.1455 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibitor of Ferroptosis:

  • Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. Liproxstatin-1 has been identified as a potent inhibitor of ferroptosis. Studies have shown it can protect cells from ferroptosis induced by various stimuli []. This makes it a valuable tool for researchers studying ferroptosis and its role in diseases.

Investigation in Neurodegenerative Diseases:

  • Ferroptosis is implicated in the pathogenesis of some neurodegenerative diseases like Parkinson's disease and Alzheimer's disease. Due to its ferroptosis-inhibiting properties, Liproxstatin-1 is being explored as a potential therapeutic agent for these conditions. Research is ongoing to assess its effectiveness in protecting neurons from ferroptosis-mediated damage [].

Understanding Stress Responses:

  • Liproxstatin-1 can be used to study the cellular response to stress. By inhibiting ferroptosis, it allows researchers to isolate and investigate other stress-induced cell death pathways. This can provide valuable insights into how cells cope with various stressors.

Exploring its Mechanism of Action:

  • The exact mechanism by which Liproxstatin-1 inhibits ferroptosis is still under investigation. Research is ongoing to identify its molecular targets and understand how it interacts with cellular processes involved in ferroptosis. This knowledge can pave the way for the development of more targeted therapies [].

Origin and Significance

Liproxstatin-1, alongside its close analogue Ferrostatin-1, was identified through high-throughput screening for compounds that could inhibit ferroptosis []. Ferroptosis is a relatively new discovery in cell death mechanisms and is implicated in various neurodegenerative diseases, ischemic injury, and certain cancers []. Understanding and manipulating ferroptosis pathways holds promise for novel therapeutic approaches in these areas.


Molecular Structure Analysis

The exact structure of Liproxstatin-1 is not publicly available. However, it is known to be a small organic molecule distinct from Ferrostatin-1 but sharing similar functionality []. Both compounds are believed to possess lipophilic (fat-loving) properties, allowing them to interact with cell membranes, a crucial aspect of their ferroptosis-inhibiting activity [].


Chemical Reactions Analysis

Synthesis

Scientific literature currently does not disclose a published synthesis method for Liproxstatin-1. This information may be proprietary or still under development.


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of Liproxstatin-1, such as melting point, boiling point, and solubility, is currently limited. Due to its lipophilic nature, it is likely soluble in organic solvents but not readily soluble in water.

Liproxstatin-1 acts as a ferroptosis inhibitor by suppressing lipid peroxidation, the accumulation of fat-based peroxides within cells that triggers ferroptosis [, ]. Studies suggest it may achieve this by either directly scavenging these peroxides or by modulating cellular pathways involved in their production or elimination []. Further research is needed to fully elucidate the precise mechanism.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3

Exact Mass

340.1455

Appearance

Light orange solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Kim SE, Zhang L, Ma K, Riegman M, Chen F, Ingold I, Conrad M, Turker MZ, Gao M, Jiang X, Monette S, Pauliah M, Gonen M, Zanzonico P, Quinn T, Wiesner U, Bradbury MS, Overholtzer M. Ultrasmall nanoparticles induce ferroptosis in nutrient-deprived cancer cells and suppress tumour growth. Nat Nanotechnol. 2016 Nov;11(11):977-985. doi: 10.1038/nnano.2016.164. PubMed PMID: 27668796; PubMed Central PMCID: PMC5108575.
2: Cao JY, Dixon SJ. Mechanisms of ferroptosis. Cell Mol Life Sci. 2016 Jun;73(11-12):2195-209. doi: 10.1007/s00018-016-2194-1. Review. PubMed PMID: 27048822; PubMed Central PMCID: PMC4887533.
3: Xie Y, Song X, Sun X, Huang J, Zhong M, Lotze MT, Zeh HJ 3rd, Kang R, Tang D. Identification of baicalein as a ferroptosis inhibitor by natural product library screening. Biochem Biophys Res Commun. 2016 May 13;473(4):775-80. doi: 10.1016/j.bbrc.2016.03.052. PubMed PMID: 27037021.
4: Dong T, Liao D, Liu X, Lei X. Using Small Molecules to Dissect Non-apoptotic Programmed Cell Death: Necroptosis, Ferroptosis, and Pyroptosis. Chembiochem. 2015 Dec;16(18):2557-61. doi: 10.1002/cbic.201500422. Review. PubMed PMID: 26388514.
5: Friedmann Angeli JP, Schneider M, Proneth B, Tyurina YY, Tyurin VA, Hammond VJ, Herbach N, Aichler M, Walch A, Eggenhofer E, Basavarajappa D, Rådmark O, Kobayashi S, Seibt T, Beck H, Neff F, Esposito I, Wanke R, Förster H, Yefremova O, Heinrichmeyer M, Bornkamm GW, Geissler EK, Thomas SB, Stockwell BR, O'Donnell VB, Kagan VE, Schick JA, Conrad M. Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice. Nat Cell Biol. 2014 Dec;16(12):1180-91. doi: 10.1038/ncb3064. PubMed PMID: 25402683; PubMed Central PMCID: PMC4894846.

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